![molecular formula C14H15F2NO B2411061 2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide CAS No. 2580232-91-1](/img/structure/B2411061.png)
2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-N-phenylspiro[33]heptane-6-carboxamide is a chemical compound characterized by its unique spirocyclic structure, which includes a spiro[33]heptane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-N-phenylspiro[33]heptane-6-carboxamide typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be investigated for its potential biological activity, including as a ligand for various receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions could involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Difluoro-N-phenylspiro[2.2]pentane-1-carboxamide: This compound has a similar structure but with a different spirocyclic core.
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: This compound is used as an intermediate in the synthesis of antibiotics.
Uniqueness
2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
IUPAC Name |
2,2-difluoro-N-phenylspiro[3.3]heptane-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO/c15-14(16)8-13(9-14)6-10(7-13)12(18)17-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTAOPFGPTWKOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)(F)F)C(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea](/img/structure/B2410978.png)
![6-Ethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2410979.png)
![benzyl N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B2410980.png)
![(E)-methyl 2-((2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)amino)benzoate](/img/structure/B2410984.png)
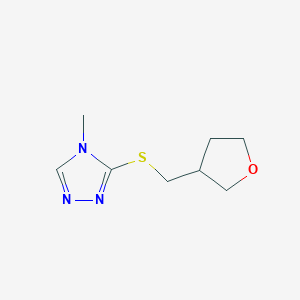
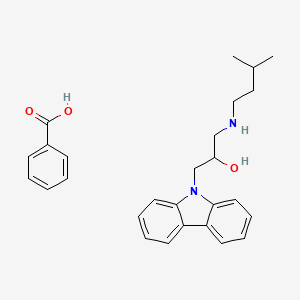
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2410988.png)
![2-methoxy-4-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2410989.png)
![8-(2,4-dimethoxyphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410990.png)
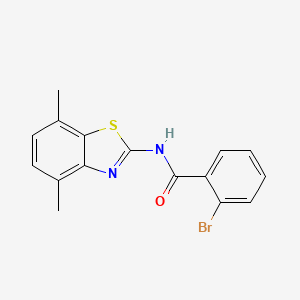
![N-(benzo[d]thiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410993.png)
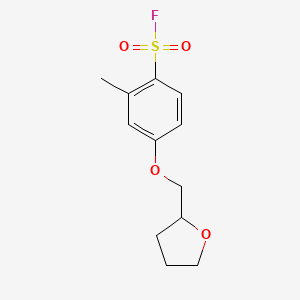
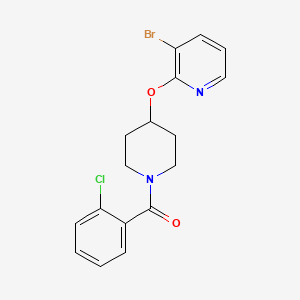
![1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B2411001.png)
